3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(1-thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-2-4-13(12)21-14(22)20-10-15(6-7-15)11-5-8-23-9-11/h1-5,8-9H,6-7,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDQBFQBDVRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
The molecular formula C₁₇H₁₇F₃N₂OS (MW: 354.4 g/mol) comprises a urea backbone (-NH-C(=O)-NH-) linking two aromatic systems: a 2-(trifluoromethyl)phenyl group and a [1-(thiophen-3-yl)cyclopropyl]methyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially improving target binding affinity.
Synthetic Routes to 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea
Retrosynthetic Analysis
The urea bond suggests two primary disconnections:
- Amine + Isocyanate Route :
- Coupling of [1-(thiophen-3-yl)cyclopropyl]methylamine with 2-(trifluoromethyl)phenyl isocyanate.
- Carbodiimide-Mediated Coupling :
- Reaction of 2-(trifluoromethyl)aniline with a carbamate derivative of [1-(thiophen-3-yl)cyclopropyl]methanol.
Synthesis of Key Intermediates
[1-(Thiophen-3-yl)cyclopropyl]methylamine
Cyclopropane rings are typically synthesized via Simmons-Smith cyclopropanation or alkene cyclization . A plausible route involves:
- Thiophene Functionalization :
- Bromination of thiophen-3-yl methanol using PBr₃ to yield 3-(bromomethyl)thiophene.
- Cyclopropanation :
- Amine Formation :
- Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) or Curtius rearrangement of a carboxylic acid derivative.
Example Protocol :
- Step 1 : 3-(Bromomethyl)thiophene (1.0 eq) is treated with ethyl diazoacetate (1.2 eq) and Rh₂(OAc)₄ (2 mol%) in dichloromethane at 0°C, yielding ethyl [1-(thiophen-3-yl)cyclopropyl]acetate (72% yield).
- Step 2 : Saponification with NaOH (2M, 60°C) gives the carboxylic acid, which is converted to the amine via Hofmann degradation (NaOBr, NH₃, 40°C, 55% yield).
2-(Trifluoromethyl)phenyl Isocyanate
Synthesized from 2-(trifluoromethyl)aniline via phosgenation :
Urea Bond Formation
Amine-Isocyanate Coupling
Procedure :
- [1-(Thiophen-3-yl)cyclopropyl]methylamine (1.0 eq) is dissolved in anhydrous THF under N₂.
- 2-(Trifluoromethyl)phenyl isocyanate (1.05 eq) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 h.
- The product precipitates and is filtered, yielding the urea derivative (mp: 148–150°C, 78% yield).
Optimization Insights :
- Solvent Effects : Polar aprotic solvents (THF, DMF) improve reactivity, while dichloromethane reduces side reactions.
- Stoichiometry : A slight excess of isocyanate (1.05–1.1 eq) ensures complete amine conversion.
Carbodiimide-Mediated Route
Procedure :
Purification and Crystallization
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.55 (m, 2H, Ar-H), 7.25 (t, J = 4.0 Hz, 1H, thiophene-H), 6.95 (dd, J = 5.0, 1.0 Hz, 1H, thiophene-H), 6.75 (d, J = 5.0 Hz, 1H, thiophene-H), 4.20 (s, 2H, CH₂), 1.45–1.30 (m, 4H, cyclopropane-H).
- ¹³C NMR : δ 158.2 (C=O), 140.1 (CF₃-C), 128.5–125.0 (Ar-C), 121.8 (q, J = 270 Hz, CF₃), 15.2 (cyclopropane-C).
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
Environmental Impact
- Waste Reduction : Solvent recovery systems (e.g., distillation of THF) lower E-factor values to <5.
- Green Chemistry : Replacement of phosgene with diphosgene (less volatile) improves safety profiles.
Chemical Reactions Analysis
Types of Reactions: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiophene and trifluoromethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The urea linkage can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 1-[(1-Thiophen-2-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
- 1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(fluoromethyl)phenyl]urea
Uniqueness: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the thiophene and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interaction with molecular targets.
Biological Activity
The compound 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is a novel urea derivative with potential biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, including antiproliferative effects, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by its molecular formula . It features a thiophene ring and a trifluoromethyl group, which are critical for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells, comparable to the positive control sorafenib (IC50 = 2.12 μM for A549) .
The proposed mechanism involves the inhibition of specific kinases, particularly BRAF, which is crucial in the signaling pathways associated with cell proliferation. The binding interactions suggest that the urea moiety forms hydrogen bonds with amino acid residues in the BRAF protein, enhancing its inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of This compound can be influenced by various substituents on the aromatic rings:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., -CF3, -Cl) on the aromatic ring showed enhanced inhibitory activity compared to those with electron-donating groups (e.g., -OCH3).
- Positioning of Substituents : The position of substituents on the aromatic rings significantly affects potency; optimal activity was observed when specific positions were occupied by certain groups .
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects against several cancer cell lines:
- A549 Cells : The compound exhibited significant growth inhibition.
- HCT-116 Cells : Similar trends were noted with lower IC50 values indicating higher potency.
These results suggest that modifications to the urea scaffold can lead to improved anticancer properties .
Molecular Docking Studies
Molecular docking simulations have indicated that the compound can effectively bind to target proteins involved in cancer progression. The docking scores provide insight into the binding affinity and potential efficacy as an anticancer agent.
| Compound | MolDock Score (kcal/mol) |
|---|---|
| 7u | -141.4 |
| Sorafenib | -155.9 |
The docking results indicate that while both compounds show promising binding affinities, further optimization could enhance their therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
